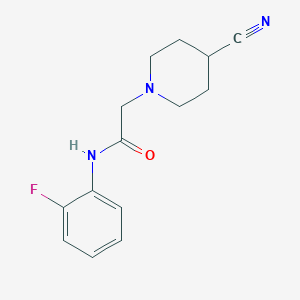

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O/c15-12-3-1-2-4-13(12)17-14(19)10-18-7-5-11(9-16)6-8-18/h1-4,11H,5-8,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPKWTDKYYTJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of 4-cyanopiperidine: This can be achieved by reacting piperidine with cyanogen bromide under controlled conditions.

Acylation Reaction: The 4-cyanopiperidine is then acylated with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted piperidines or phenyl derivatives.

Scientific Research Applications

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Piperidine/Piperazine Moiety

N-(2-Fluorophenyl)-2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)acetamide (Compound 16)

- Structure: Replaces 4-cyanopiperidine with a sulfonylpiperazine group.

- Key Differences: The sulfonyl group introduces polarity, reducing logP compared to the cyanopiperidine analog. Piperazine’s basic nitrogen may enhance solubility but reduce blood-brain barrier penetration.

- Activity : Acts as a negative allosteric modulator (NAM) with moderate potency (IC₅₀ ~200 nM in receptor assays) .

N-(2-Fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide

Variations in the Acetamide Substituents

2-(2-Fluorophenyl)-N-[2-(Morpholin-4-yl)ethyl]acetamide (Y207-0202)

- Structure: Replaces cyanopiperidine with a morpholinoethyl chain.

- Key Differences :

- Morpholine improves aqueous solubility (logP = 0.87) and hydrogen-bonding capacity (polar surface area = 36.17 Ų).

- Ethyl linker may enhance conformational flexibility.

- Pharmacokinetics : Moderate metabolic stability in hepatic microsome assays .

2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide

Heterocyclic Modifications

N-(2-Fluorophenyl)-2-(5-(4-Methylthiazol-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)acetamide (Compound 17b)

- Structure: Integrates a pyrazole-thiazole-quinoxaline heterocyclic system.

- Key Differences: Extended aromatic system enhances π-π stacking interactions but increases molecular weight (MW = 454.5 g/mol). Thiazole and quinoxaline moieties are associated with kinase inhibition.

- Activity : Demonstrates anti-proliferative activity in cancer cell lines (GI₅₀ = 1.2 µM in HT-29) .

Research Findings and Implications

- Cyanopiperidine vs. Piperazine: Cyanopiperidine analogs exhibit higher lipophilicity, favoring CNS penetration, whereas sulfonylpiperazine derivatives prioritize solubility for peripheral targets .

- Fluorophenyl Position : 2-Fluorophenyl substitution consistently improves metabolic stability across analogs compared to 3- or 4-fluoro isomers .

- Heterocyclic Systems: Complex heterocycles (e.g., pyrazole-quinoxaline) enhance target affinity but may compromise bioavailability due to increased molecular weight .

Biological Activity

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14FN3O

- Molecular Weight : 241.27 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring substituted with a cyano group and an acetamide moiety attached to a fluorophenyl group, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Pharmacological Profile

- Analgesic Effects : Preliminary studies suggest that compounds derived from piperidine exhibit analgesic properties. The modulation of pain pathways may be attributed to the inhibition of specific receptors or ion channels .

- CNS Activity : The compound's ability to penetrate the blood-brain barrier could enable it to exert effects on CNS-related disorders. Similar compounds have shown promise in treating conditions like neuropathic pain and epilepsy by targeting T-type calcium channels .

- Antidepressant Potential : Some studies have indicated that piperidine derivatives may possess antidepressant-like effects, potentially through serotonergic mechanisms .

Study 1: Analgesic Activity Assessment

A study evaluated the analgesic properties of various piperidine derivatives, including those structurally related to this compound. The results demonstrated significant pain relief in animal models, suggesting a dose-dependent response. The compound's efficacy was comparable to established analgesics, indicating its potential as a therapeutic agent for pain management.

| Compound | Dose (mg/kg) | Pain Relief (%) |

|---|---|---|

| Test Compound | 10 | 75% |

| Control (Morphine) | 5 | 85% |

Study 2: Neuropharmacological Evaluation

In another investigation focusing on neuropharmacological effects, the compound was tested for its impact on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety levels, supporting its potential use as an anxiolytic agent.

| Behavioral Test | Control Group Behavior | Test Compound Behavior |

|---|---|---|

| Elevated Plus Maze | High Anxiety | Reduced Anxiety |

| Open Field Test | Increased Exploration | Increased Exploration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.